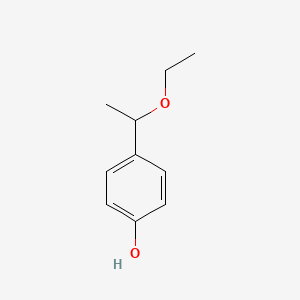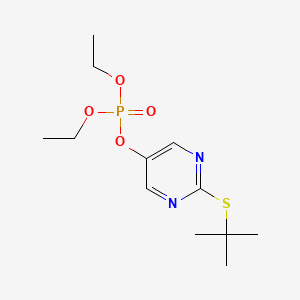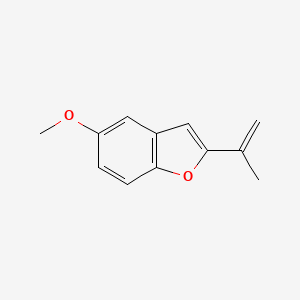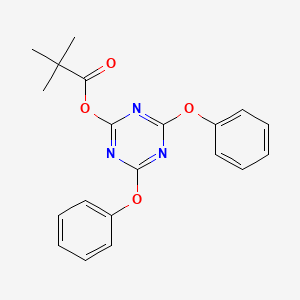
Propan-2-yl bis(3-methylphenyl)phosphinite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl bis(3-methylphenyl)phosphinite is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphinite group, which is a phosphorus atom bonded to an oxygen atom and two organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl bis(3-methylphenyl)phosphinite typically involves the reaction of 3-methylphenol with phosphorus trichloride, followed by the addition of isopropanol. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity. The general reaction can be represented as follows:
[ \text{3-Methylphenol} + \text{Phosphorus trichloride} + \text{Isopropanol} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and cost-effectiveness, ensuring that the reaction conditions are maintained to produce the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl bis(3-methylphenyl)phosphinite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.
Substitution: The phosphinite group can participate in substitution reactions, where one of the organic groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound would yield phosphine oxides, while substitution reactions could produce a variety of substituted phosphinites.
Aplicaciones Científicas De Investigación
Propan-2-yl bis(3-methylphenyl)phosphinite has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, where it can form complexes with transition metals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the synthesis of various organophosphorus compounds, which have applications in agriculture, materials science, and other industrial fields.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Another organophosphorus compound with similar ligand properties.
Diisopropylphenylphosphine: A compound with similar structural features but different substituents.
Bis(diphenylphosphino)methane: A bidentate ligand with two phosphorus atoms.
Uniqueness
Propan-2-yl bis(3-methylphenyl)phosphinite is unique due to its specific combination of isopropyl and 3-methylphenyl groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity and its ability to form stable complexes with metal ions, making it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
| 96857-49-7 | |
Fórmula molecular |
C17H21OP |
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
bis(3-methylphenyl)-propan-2-yloxyphosphane |
InChI |
InChI=1S/C17H21OP/c1-13(2)18-19(16-9-5-7-14(3)11-16)17-10-6-8-15(4)12-17/h5-13H,1-4H3 |
Clave InChI |
NVSNMQVYBLKVNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)P(C2=CC=CC(=C2)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline](/img/structure/B14352066.png)


